Cas no 371206-03-0 (2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid)

2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid
- (4-Oxo-2,3-dihydro-1H,4H-8-thia-5,7-diaza-cyclopenta[a]inden-5-yl)-acetic acid
- (4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno-[2,3-d]pyrimidin-3-yl)-acetic acid
- AC1LTQC3
- CTK4H7746
- MolPort-000-664-365
- Oprea1_320225
- Oprea1_432851
- STOCK2S-71996
- (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
- STK317883
- SBB027398
- 4736AB
- 4735AB
- AK1
- 2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid
-
- MDL: MFCD02730276
- Inchi: 1S/C11H10N2O3S/c14-8(15)4-13-5-12-10-9(11(13)16)6-2-1-3-7(6)17-10/h5H,1-4H2,(H,14,15)
- InChI Key: AJFLJXYYNKLLSC-UHFFFAOYSA-N
- SMILES: S1C2=C(C(N(C([H])([H])C(=O)O[H])C([H])=N2)=O)C2=C1C([H])([H])C([H])([H])C2([H])[H]
Computed Properties
- Exact Mass: 250.04100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 398
- Topological Polar Surface Area: 98.2
Experimental Properties
- PSA: 100.43000
- LogP: 1.03130
2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: 22-24-25-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018636-500mg |
2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid |
371206-03-0 | 500mg |
3055.0CNY | 2021-07-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM293-100mg |
2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid |
371206-03-0 | 95+% | 100mg |
864CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O29100-250mg |
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid |
371206-03-0 | 95% | 250mg |
¥1031.0 | 2024-07-19 | |
eNovation Chemicals LLC | D759515-250mg |
(4-OXO-6,7-DIHYDRO-4H,5H-CYCLOPENTA[4,5]THIENO-[2,3-D]PYRIMIDIN-3-YL)-ACETIC ACID |
371206-03-0 | 95+% | 250mg |
$185 | 2024-06-06 | |
Fluorochem | 057852-250mg |
4-Oxo-2,3-dihydro-1H,4H-8-thia-5,7-diaza-cyclopenta[a]inden-5-yl)-acetic acid |
371206-03-0 | 95% | 250mg |
£162.00 | 2022-03-01 | |
Matrix Scientific | 018636-500mg |
(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno-[2,3-d]pyrimidin-3-yl)-acetic acid |
371206-03-0 | 500mg |
$188.00 | 2023-09-06 | ||
OTAVAchemicals | 7012260149-250MG |
2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0?,?]dodeca-1(8),2(6),9-trien-11-yl}acetic acid |
371206-03-0 | 95% | 250MG |
$155 | 2023-06-25 | |
A2B Chem LLC | AF57820-250mg |
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid |
371206-03-0 | 95% | 250mg |
$91.00 | 2024-04-20 | |
A2B Chem LLC | AF57820-100mg |
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid |
371206-03-0 | 95% | 100mg |
$51.00 | 2024-04-20 | |
eNovation Chemicals LLC | D759515-1g |
(4-OXO-6,7-DIHYDRO-4H,5H-CYCLOPENTA[4,5]THIENO-[2,3-D]PYRIMIDIN-3-YL)-ACETIC ACID |
371206-03-0 | 95+% | 1g |
$455 | 2023-09-04 |
2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on 2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid
Compound CAS No 371206-03-0: 2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid
The compound with CAS number 371206-03-0, known as 2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid, is a highly complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate tricyclic structure, which includes a thiaza ring system and multiple double bonds, making it a fascinating subject for both structural elucidation and functional studies.
The name of the compound itself provides a detailed description of its structure: the 7-thia indicates the presence of a sulfur atom in the seventh position of the tricyclic system, while the 9,11-diazatricyclo suggests the presence of two nitrogen atoms in the ring system at positions 9 and 11. The term oxo refers to a carbonyl group (C=O) at position 12 of the molecule. The acetic acid moiety attached to this tricyclic system further adds to the complexity and potential functionality of this compound.
Recent studies have focused on understanding the synthesis and potential applications of this compound. Researchers have explored various synthetic pathways to construct this molecule, leveraging advanced techniques such as organocatalysis and transition metal-catalyzed reactions. These efforts have not only improved the synthesis efficiency but also opened up new avenues for modifying the molecule to enhance its properties.
In terms of biological activity, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. For instance, studies have indicated that it may exhibit inhibitory activity against certain kinases, making it a potential lead compound for drug development in oncology or inflammatory diseases. However, further research is required to validate these findings and explore its efficacy in vivo.
The structural complexity of this compound also makes it an interesting candidate for materials science applications. Its rigid tricyclic framework could potentially be utilized in designing new materials with unique mechanical or electronic properties. Researchers are currently investigating its ability to form self-assembled monolayers or serve as a building block in supramolecular chemistry.
In conclusion, CAS No 371206-03-0 represents a remarkable example of modern organic chemistry's ability to design and synthesize complex molecules with diverse functional groups and structural motifs. As ongoing research continues to uncover its properties and applications, this compound holds significant potential across multiple scientific disciplines.
371206-03-0 (2-{12-Oxo-7-thia-9,11-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),2(6),9-trien-11-yl}acetic Acid) Related Products
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